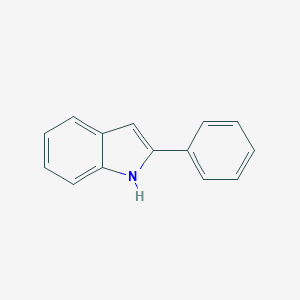
2-Phenylindole
Cat. No. B188600
Key on ui cas rn:
948-65-2
M. Wt: 193.24 g/mol
InChI Key: KLLLJCACIRKBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09233922B2
Procedure details


[PdCl(π-allyl)]2 (15.6 mg, 0.1 mol %) and cBRIDP (60.2 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (11 mL) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Indole (5.0 g, 42.7 mmol, 1.0 equivalent) and dehydrated toluene (55 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. To the mixture was added a THF solution of tert-butylmagnesium chloride (tBuMgCl) (1.02 mol/L, 46.0 mL, 47.0 mmol, 1.1 equivalents) (containing 42.0 mL of THF) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 15° C. or lower. Subsequently, to the solution were added chlorobenzene (4.8 mL, 47.0 mmol, 1.1 equivalents) and the catalyst solution (11 mL) successively, and the solution was stirred for 15 minutes under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (30 mL) and the aqueous layer was separated off. The organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene) to afford 7.9 g of phenylindole as a viscous oil.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
15.6 mg
Type
reactant
Reaction Step One

Name
tert-butylmagnesium chloride
Quantity
46 mL
Type
reactant
Reaction Step Two


[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
solution
Quantity
11 mL
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:10]1(C)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([Mg]Cl)(C)(C)C.ClC1C=CC=CC=1>CC1(P(C(C)(C)C)C(C)(C)C)C(C2C=CC=CC=2)(C2C=CC=CC=2)C1.O.C1COCC1>[C:10]1([C:2]2[NH:1][C:9]3[C:4]([CH:3]=2)=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
[PdCl(π-allyl)]2
|
|
Quantity
|
15.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
tert-butylmagnesium chloride
|
|
Quantity
|
46 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Six
[Compound]
|
Name
|
solution
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
60.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C
|
Step Eight
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
two-necked, round bottomed flask equipped a gas inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently, to the mixture was added dehydrated THF (11 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a catalyst solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, and a gas inlet was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give oily residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (eluent: n-hexane/toluene)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.9 g | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

